molecular formula C23H27N3O5S B277198 1-(4-methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide

1-(4-methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide

Cat. No. B277198
M. Wt: 457.5 g/mol
InChI Key: XDDASHLUTGKJHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide is a chemical compound that has been widely studied for its potential therapeutic applications. It is a pyrrolidinecarboxamide derivative that has been shown to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for drug development.

Mechanism Of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide involves the inhibition of certain enzymes. Specifically, it has been shown to inhibit the proteasome, which is a large protein complex that plays a critical role in the degradation of intracellular proteins. By inhibiting the proteasome, 1-(4-methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide can disrupt cellular processes that depend on protein degradation, such as cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide are still being studied. However, it has been shown to exhibit potent inhibitory activity against certain enzymes, which could have significant implications for the treatment of certain diseases. For example, inhibition of the proteasome has been shown to be effective in the treatment of multiple myeloma, a type of cancer that affects plasma cells.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(4-methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide in lab experiments is its potent inhibitory activity against certain enzymes. This makes it a promising candidate for the development of drugs that target these enzymes. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for the study of 1-(4-methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide. One direction is the development of drugs that target the proteasome, based on the inhibitory activity of this compound. Another direction is the study of the biochemical and physiological effects of this compound, to better understand its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, and to explore its potential as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide involves several steps. The first step is the synthesis of 4-methoxyphenylacetic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-(4-aminophenyl)piperidine to form the intermediate product. The intermediate product is then reacted with 4-(sulfonylchloro)phenyl isocyanate to form the final product.

Scientific Research Applications

1-(4-methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against certain enzymes, including the proteasome and the chymotrypsin-like activity of the 20S proteasome. This makes it a promising candidate for the development of drugs that target these enzymes.

properties

Product Name

1-(4-methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide

Molecular Formula

C23H27N3O5S

Molecular Weight

457.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-5-oxo-N-(4-piperidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C23H27N3O5S/c1-31-20-9-7-19(8-10-20)26-16-17(15-22(26)27)23(28)24-18-5-11-21(12-6-18)32(29,30)25-13-3-2-4-14-25/h5-12,17H,2-4,13-16H2,1H3,(H,24,28)

InChI Key

XDDASHLUTGKJHX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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